molecular formula C26H25N3O3S B2615142 N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide CAS No. 902520-84-7

N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide

Cat. No. B2615142
M. Wt: 459.56
InChI Key: CBSPFTCRRGNVKT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive Pharmacology

  • A study explored the antinociceptive pharmacology of a compound structurally related to the requested chemical, highlighting its potential as a B1 receptor antagonist with implications for treating inflammatory and neuropathic pain states. This suggests the chemical's relevance in pain management research (Porreca et al., 2006).

Antioxidant Activity

  • Research on amidomethane sulfonyl-linked bis heterocycles, which include structurally similar compounds, demonstrated excellent antioxidant activity, surpassing that of standard ascorbic acid. This indicates the compound's potential in antioxidant-related scientific studies (Talapuru et al., 2014).

Structure-Metabolism Relationships

  • A study focused on optimizing the structure of endothelin receptor antagonists for improved metabolic stability, illustrating the use of structurally similar compounds in understanding drug metabolism and pharmacokinetics (Humphreys et al., 2003).

Antimicrobial Evaluation

  • The synthesis of isoxazole-based heterocycles, including compounds related to the requested chemical, showed promising results in antibacterial and antifungal activities. This underscores the compound's significance in the development of new antimicrobial agents (Darwish et al., 2014).

Enzyme Inhibition

  • Research on the enzyme inhibitory potential of new sulfonamides, including structurally related compounds, against α-glucosidase and acetylcholinesterase demonstrated significant activity. This highlights the compound's applicability in studying enzyme inhibition for therapeutic purposes (Abbasi et al., 2019).

Antibacterial Activity

  • A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds similar to the requested chemical, and evaluated their antibacterial potentials, indicating the compound's utility in antibacterial research (Iqbal et al., 2017).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including related compounds, were studied for their antioxidant activity, showing significant potential in antioxidant research (Chkirate et al., 2019).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-9-12-21(13-10-17)25-28-24(20-7-5-4-6-8-20)26(29-25)33(31,32)16-23(30)27-22-14-11-18(2)19(3)15-22/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSPFTCRRGNVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide

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